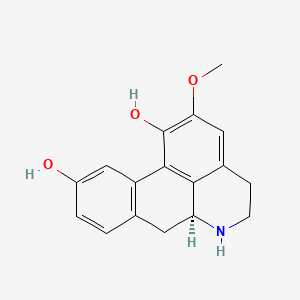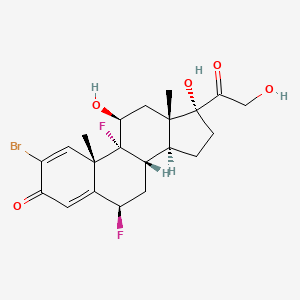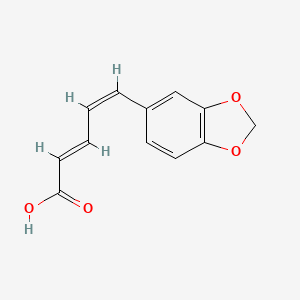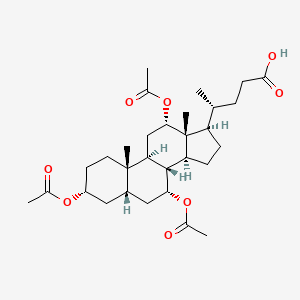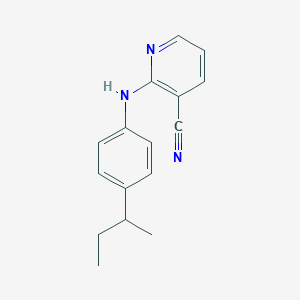
2-(4-Butan-2-ylanilino)-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-butan-2-ylanilino)-3-pyridinecarbonitrile is an alkylbenzene.
Scientific Research Applications
Fluorescence Properties and Antibacterial Activity
Research has explored various derivatives of 3-pyridinecarbonitriles, demonstrating their fluorescence properties and antibacterial activity. N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and their analogues, similar in structure to 2-(4-Butan-2-ylanilino)-3-pyridinecarbonitrile, were synthesized and evaluated for their fluorescence characteristics. Some of these compounds exhibited significant antibacterial activity against various strains, highlighting their potential in medical and biological applications (Girgis, Kalmouch, & Hosni, 2004).
Application in Organic Light Emitting Devices (OLEDs)
3-Pyridinecarbonitrile derivatives, closely related to the chemical , have been utilized as thermally activated delayed fluorescent (TADF) emitters in OLEDs. These derivatives, including isonicotinonitrile and others, demonstrate high efficiency and low-drive-voltage characteristics, making them suitable for sky blue-to-green light emission in OLED applications. The modification of the molecular structure, such as the introduction of electron-donor moieties, enhances the overlapping of molecular orbitals and strengthens intramolecular charge transfer interactions, contributing to their efficiency as TADF emitters (Masuda et al., 2019).
Catalytic and Chemical Reactions
Compounds structurally similar to 2-(4-Butan-2-ylanilino)-3-pyridinecarbonitrile have been investigated for their catalytic functions, such as the catalysis of the hydration of 2-pyridinecarbonitrile by various transition metal complexes. The specific transition metal species and pH conditions play a crucial role in the catalytic activity, influencing the outcome of the hydration reactions (Watanabe, Komiya, & Suzuki, 1973).
Corrosion Inhibition
Studies have also focused on the use of 2-pyridinecarbonitrile derivatives as corrosion inhibitors. For instance, the effects of these compounds on mild steel corrosion in hydrochloric acid were studied, revealing that they can significantly mitigate corrosion through their adsorption on the metal surface. This property is valuable in industrial applications where corrosion resistance is crucial (Yıldız, Döner, Doğan, & Dehri, 2014).
Photoinitiated Reactions
2-Pyridinecarbonitrile derivatives participate in various photoinitiated reactions, leading to the formation of new compounds with potentially useful properties. These reactions, including substitution and addition reactions, are significant in synthetic chemistry for creating novel molecules with tailored functionalities (Caronna, Morrocchi, & Vittimberga, 1980).
properties
Product Name |
2-(4-Butan-2-ylanilino)-3-pyridinecarbonitrile |
|---|---|
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
2-(4-butan-2-ylanilino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H17N3/c1-3-12(2)13-6-8-15(9-7-13)19-16-14(11-17)5-4-10-18-16/h4-10,12H,3H2,1-2H3,(H,18,19) |
InChI Key |
BVFMRMYKLFNXLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC2=C(C=CC=N2)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B1252075.png)
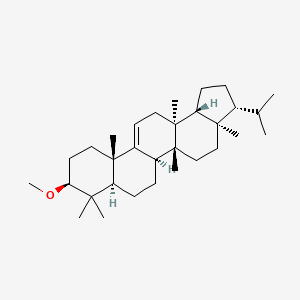
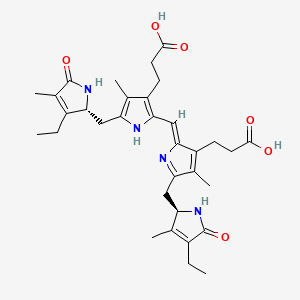
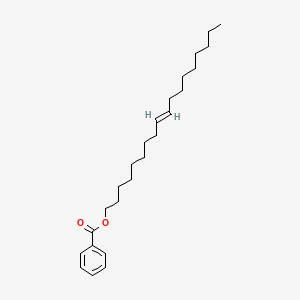
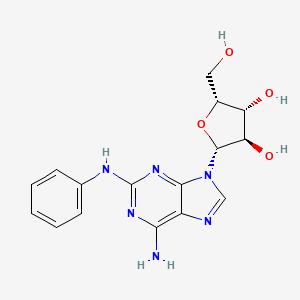
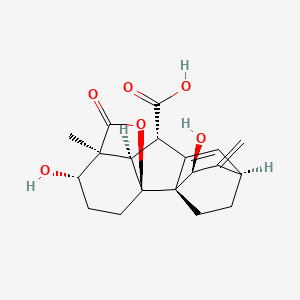
![(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1252088.png)
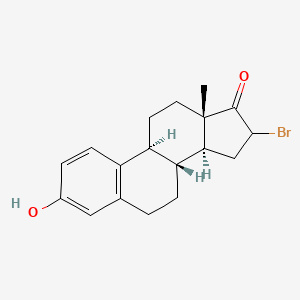
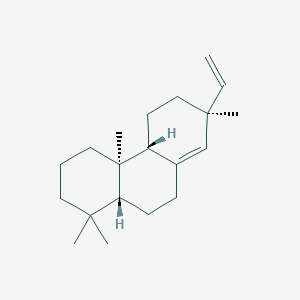
![2-[4-[(3R,7R,8R,9S,10S,12S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid](/img/structure/B1252092.png)
